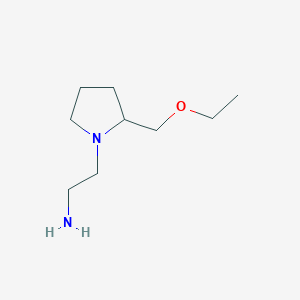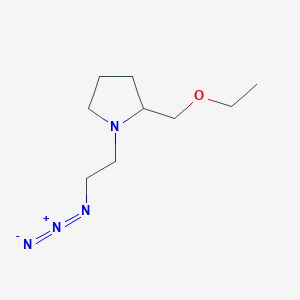
1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol, also known as 3-chloropyrazine-2-ylpiperidine-3-ol or CPPO, is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid with a molecular weight of 209.6 g/mol and a melting point of 155-157 °C. CPPO is a chiral molecule with two enantiomers, (R)-CPPO and (S)-CPPO, which have different physical and chemical properties. CPPO has been studied extensively due to its potential applications in pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
Target of Action
Similar compounds have been identified as inhibitors of the enzyme glutaminase 1 . Glutaminase 1 plays a crucial role in cellular metabolism, particularly in cancer cells, where it helps to provide the necessary energy for rapid cell growth .
Mode of Action
Similar compounds have been shown to inhibit the activity of glutaminase 1 . This inhibition could potentially lead to a decrease in the energy supply of rapidly growing cells, such as cancer cells .
Biochemical Pathways
The inhibition of glutaminase 1 by similar compounds could potentially affect the glutamine metabolism pathway . This could lead to a disruption in the energy supply of rapidly growing cells, potentially leading to cell death .
Result of Action
The inhibition of glutaminase 1 by similar compounds could potentially lead to a decrease in the energy supply of rapidly growing cells, such as cancer cells . This could potentially lead to cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPPO in laboratory experiments include its relatively low cost and ease of synthesis. In addition, CPPO has been shown to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research. However, there are some limitations to using CPPO in laboratory experiments, such as its instability in acidic or alkaline conditions and the lack of information regarding its mechanism of action.
Direcciones Futuras
Given the potential therapeutic applications of CPPO, there are several possible future directions for research. These include further investigation into its mechanism of action, as well as the development of new and more effective CPPO-based drugs. In addition, further research into the potential applications of CPPO in the treatment of cancer, inflammation, and neurological disorders is also warranted. Other possible future directions for CPPO research include the development of new synthetic methods for its production, as well as the exploration of its potential uses in agrochemicals and other industrial products.
Aplicaciones Científicas De Investigación
CPPO has been studied extensively as a potential therapeutic agent for a variety of medical conditions. In particular, it has been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders. CPPO has been shown to possess anti-tumor activity in several cell lines, including human breast cancer, human hepatocellular carcinoma, and colon cancer. It has also been demonstrated to possess anti-inflammatory activity, as well as neuroprotective effects in animal models of Parkinson’s disease and Alzheimer’s disease.
Propiedades
IUPAC Name |
1-[1-(3-chloropyrazin-2-yl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-3-2-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQSNYISXHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















